N-(2,4-dimethoxyphenyl)-2-methoxybenzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 2 and 4 positions on the phenyl ring and an additional methoxy group on the benzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is the bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound binds to these pockets, inhibiting the function of RNAP .
Biochemical Pathways
The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption leads to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s ability to inhibit rnap suggests it has sufficient bioavailability to reach its target within bacterial cells .
Result of Action
The result of this compound’s action is potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-2-methoxybenzamide interacts with bacterial RNA polymerase, a key enzyme involved in the synthesis of RNAs in bacteria . This interaction inhibits the function of the enzyme, thereby affecting the bacteria’s ability to synthesize RNA and ultimately inhibiting its growth .
Cellular Effects
The effects of this compound on cells are primarily observed in its antimicrobial activity. It has been found to have potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not appear to have the same effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the switch region of bacterial RNA polymerase . This interaction inhibits the function of the enzyme, thereby preventing the synthesis of RNA in the bacteria .
Temporal Effects in Laboratory Settings
Its potent antimicrobial activity suggests that it may have long-term effects on bacterial growth and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent and its ability to inhibit bacterial RNA polymerase.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential cytotoxic effects.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is studied for its potential bioactive properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern and its ability to inhibit bacterial RNA polymerase. This makes it a valuable compound for developing new antimicrobial agents and studying the mechanisms of enzyme inhibition.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-11-8-9-13(15(10-11)21-3)17-16(18)12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRLOMFFBLDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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